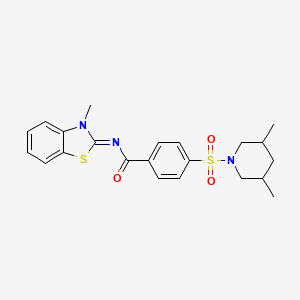
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have shown significant potential in anticancer research. A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, a compound structurally similar to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, revealing that these compounds demonstrated proapoptotic activity in melanoma cell lines. One specific compound, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed significant growth inhibition in melanoma cancer cell line MDA–MB435, suggesting its potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal applications of compounds related to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide. Patel et al. (2009) synthesized fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds were synthesized by condensing Ethylchloroformate with substituted 2-aminobenzothiazoles, indicating the diverse biological activities possible with such chemical structures (Patel et al., 2009).
Inhibition of Human Carbonic Anhydrases
Another study by Distinto et al. (2019) investigated derivatives of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide, similar in structure to the compound , for their inhibitory potency and selectivity toward human carbonic anhydrase isoforms I, II, IX, and XII. This study reveals that these compounds can be significant in inhibiting physiologically relevant human carbonic anhydrases, which are important for various physiological functions (Distinto et al., 2019).
Electrophysiological Activity
Additionally, Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to the compound . Their findings suggest that these compounds might be effective as class III electrophysiological agents, indicating their potential use in cardiac applications (Morgan et al., 1990).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-12-16(2)14-25(13-15)30(27,28)18-10-8-17(9-11-18)21(26)23-22-24(3)19-6-4-5-7-20(19)29-22/h4-11,15-16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZRSZORYOEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)

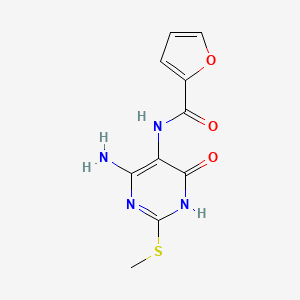
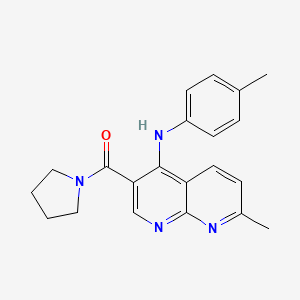

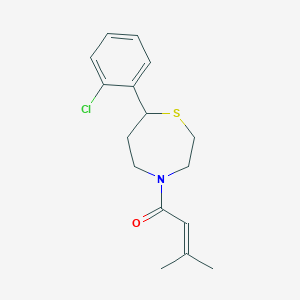
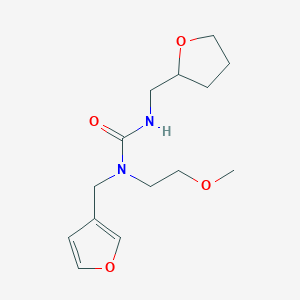

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)
![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)
![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)

![N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine](/img/structure/B2466769.png)